molecular formula C14H20O3 B8489899 2-(3,5-Dimethoxy-phenyl)-cyclohexanol

2-(3,5-Dimethoxy-phenyl)-cyclohexanol

Cat. No.: B8489899
M. Wt: 236.31 g/mol
InChI Key: JGHXCWVNJTYUEQ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxy-phenyl)-cyclohexanol is a cyclohexanol derivative featuring a 3,5-dimethoxyphenyl substituent at the 2-position of the cyclohexanol ring. Cyclohexanol itself (C₆H₁₁OH) is a secondary alcohol with a camphor-like odor and serves as a precursor in industrial applications, such as nylon production . The addition of the 3,5-dimethoxyphenyl group introduces aromaticity and electron-donating methoxy groups, which influence the compound’s polarity, solubility, and reactivity.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)cyclohexan-1-ol

InChI

InChI=1S/C14H20O3/c1-16-11-7-10(8-12(9-11)17-2)13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3

InChI Key

JGHXCWVNJTYUEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2CCCCC2O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy vs. Methyl Groups

The 3,5-dimethoxyphenyl group distinguishes this compound from analogs like 3,5-dimethylcyclohexanol (C₈H₁₆O; ChemSpider ID 20286) . Key differences include:

  • Polarity: Methoxy groups (-OCH₃) are more polar than methyl groups (-CH₃), enhancing solubility in polar solvents like ethanol or acetone.
  • Reactivity : Methoxy groups act as ortho/para directors in electrophilic aromatic substitution, whereas methyl groups are weaker activating substituents.

Molecular and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C, estimated)
2-(3,5-Dimethoxy-phenyl)-cyclohexanol C₁₄H₂₀O₃ 236.31 3,5-dimethoxyphenyl ~300 (extrapolated)
3,5-Dimethylcyclohexanol C₈H₁₆O 128.21 3,5-dimethyl 225–230
3,3,5-Trimethylcyclohexanol C₉H₁₈O 142.23 3,3,5-trimethyl 235–240

Notes:

  • The molecular weight of 2-(3,5-Dimethoxy-phenyl)-cyclohexanol is calculated based on its structure.
  • Higher boiling points in methoxy-substituted compounds are expected due to increased polarity and intermolecular forces .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3,5-Dimethoxy-phenyl)-cyclohexanol, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis often involves alkylation or hydroxylation of cyclohexanol derivatives. For example, alkylation of phenolic substrates (e.g., 3,5-dimethoxyphenol) with cyclohexanol can be catalyzed by acidic or metal-based catalysts. Experimental optimization using response surface methodology (RSM), such as the Box–Behnken design, allows simultaneous evaluation of variables like temperature, catalyst loading, and solvent ratios to maximize yield . Key steps include:

  • Selecting a catalyst (e.g., Fe-based complexes for oxidation).
  • Monitoring reaction progress via GC-MS or HPLC .
  • Purification via column chromatography or recrystallization.

Q. How can spectroscopic and chromatographic techniques characterize 2-(3,5-Dimethoxy-phenyl)-cyclohexanol?

  • Methodological Answer :

  • NMR : Confirm structural integrity using 1^1H and 13^13C NMR to identify methoxy (-OCH3_3), cyclohexanol hydroxyl (-OH), and aromatic proton environments .
  • IR Spectroscopy : Detect functional groups (e.g., O-H stretch at ~3200 cm1^{-1}, C-O-C in methoxy groups at ~1250 cm1^{-1}) .
  • GC-MS : Analyze purity and identify byproducts using retention indices and fragmentation patterns .
  • HPLC : Quantify using reverse-phase columns with UV detection (λ = 254 nm for aromatic moieties) .

Q. What are the challenges in detecting trace amounts of cyclohexanol derivatives in biological matrices?

  • Methodological Answer :

  • Sample Preparation : Use liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to isolate the compound from complex matrices like plasma or tissue homogenates .
  • Detection Limits : Enhance sensitivity via derivatization (e.g., silylation for GC-MS) or tandem mass spectrometry (LC-MS/MS) .
  • Interference Mitigation : Optimize chromatographic conditions (e.g., gradient elution) to separate co-eluting metabolites .

Advanced Research Questions

Q. How can multivariate statistical approaches improve the catalytic efficiency of synthesizing 2-(3,5-Dimethoxy-phenyl)-cyclohexanol?

  • Methodological Answer :

  • Box–Behnken Design : Optimize variables (e.g., catalyst concentration, reaction time, temperature) to maximize conversion rates. For instance, Fe-based catalysts show higher selectivity for cyclohexanol over cyclohexanone under specific O2_2 pressures .
  • Response Surface Analysis : Generate 3D plots to visualize interactions between variables and identify optimal conditions (e.g., 70°C, 12 h, 5 mol% catalyst) .
  • Validation : Replicate optimized conditions in triplicate to confirm reproducibility .

Q. What computational methods are suitable for studying the binding interactions of 2-(3,5-Dimethoxy-phenyl)-cyclohexanol with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Docking : Simulate binding affinities with enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Key parameters include binding energy (ΔG) and hydrogen-bond interactions .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Q. How to resolve contradictions in kinetic data for oxidation reactions involving cyclohexanol derivatives?

  • Methodological Answer :

  • Mechanistic Studies : Use isotopic labeling (e.g., 18^{18}O2_2) to trace oxygen incorporation pathways and identify intermediates .
  • Cross-Validation : Compare data from multiple techniques (e.g., EPR for radical detection, IR for carbonyl group monitoring) to reconcile discrepancies in rate constants .
  • Statistical Analysis : Apply error-weighted regression models to account for experimental variability in kinetic measurements .

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